molecular formula C15H15N3OS B468408 N-acetyl-N'-(4-anilinophenyl)thiourea CAS No. 712318-27-9

N-acetyl-N'-(4-anilinophenyl)thiourea

Cat. No.: B468408
CAS No.: 712318-27-9
M. Wt: 285.4g/mol
InChI Key: XAWQZJXFOUPZEE-UHFFFAOYSA-N
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Description

N-acetyl-N’-(4-anilinophenyl)thiourea is an organic compound belonging to the class of thioureas Thioureas are organosulfur compounds characterized by the presence of a sulfur atom double-bonded to a carbon atom, which is also bonded to two nitrogen atoms

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-acetyl-N’-(4-anilinophenyl)thiourea typically involves the reaction of aniline derivatives with isothiocyanates. One common method is the reaction of 4-anilinophenyl isothiocyanate with acetic anhydride under controlled conditions. The reaction is usually carried out in an inert atmosphere to prevent oxidation and at a temperature range of 50-70°C to ensure optimal yield .

Industrial Production Methods

On an industrial scale, the production of N-acetyl-N’-(4-anilinophenyl)thiourea can be achieved through continuous flow processes, which allow for better control over reaction conditions and scalability. The use of automated reactors and real-time monitoring systems ensures consistent product quality and higher efficiency .

Chemical Reactions Analysis

Types of Reactions

N-acetyl-N’-(4-anilinophenyl)thiourea undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

Mechanism of Action

The mechanism of action of N-acetyl-N’-(4-anilinophenyl)thiourea involves its interaction with various molecular targets. In biological systems, it can inhibit enzyme activity by binding to the active site or altering the enzyme’s conformation. The compound’s ability to form stable complexes with metal ions also plays a role in its biological activity, as these complexes can interfere with cellular processes .

Comparison with Similar Compounds

Similar Compounds

  • N-acetyl-N’-(4-methylphenyl)thiourea
  • N-acetyl-N’-(4-chlorophenyl)thiourea
  • N-acetyl-N’-(4-nitrophenyl)thiourea

Uniqueness

N-acetyl-N’-(4-anilinophenyl)thiourea stands out due to its specific substitution pattern, which imparts unique electronic and steric properties. This makes it particularly effective in forming stable metal complexes and exhibiting distinct biological activities compared to its analogs .

Properties

IUPAC Name

N-[(4-anilinophenyl)carbamothioyl]acetamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H15N3OS/c1-11(19)16-15(20)18-14-9-7-13(8-10-14)17-12-5-3-2-4-6-12/h2-10,17H,1H3,(H2,16,18,19,20)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XAWQZJXFOUPZEE-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)NC(=S)NC1=CC=C(C=C1)NC2=CC=CC=C2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H15N3OS
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

285.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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